molecular formula C20H21NO4 B13731006 1,2,10-Trimethoxy-7-oxoaporphine CAS No. 15562-42-2

1,2,10-Trimethoxy-7-oxoaporphine

Cat. No.: B13731006
CAS No.: 15562-42-2
M. Wt: 339.4 g/mol
InChI Key: NZCXSMMAVUXISH-UHFFFAOYSA-N
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Description

1,2,10-Trimethoxy-7-oxoaporphine is an aporphine alkaloid, a class of naturally occurring chemical compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound includes three methoxy groups and a ketone group, which contribute to its unique chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,10-Trimethoxy-7-oxoaporphine can be synthesized through various classical column chromatographic methods. The structure elucidation is primarily based on spectroscopic analysis, such as UV, NMR, and HR-ESI-MS . The synthetic route typically involves the extraction of the compound from natural sources, followed by purification and structural confirmation.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The process would require optimization to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,10-Trimethoxy-7-oxoaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can introduce additional ketone groups, while reduction can convert ketones to alcohols.

Scientific Research Applications

1,2,10-Trimethoxy-7-oxoaporphine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,10-Trimethoxy-7-oxoaporphine involves targeting microtubules and mitochondria. The compound promotes tubulin polymerization into microtubules, disrupting the microtubule cytoskeleton network and causing cell cycle arrest in the G2/M phase. It also impairs mitochondrial bioenergetic function by causing ATP depletion and mitochondrial membrane depolarization. These effects lead to the activation of caspase-3 and caspase-9, triggering mitochondria-dependent apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of methoxy and ketone groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to simultaneously target microtubules and mitochondria sets it apart from other similar compounds .

Properties

CAS No.

15562-42-2

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-one

InChI

InChI=1S/C20H21NO4/c1-21-8-7-11-9-15(24-3)20(25-4)17-14-10-12(23-2)5-6-13(14)19(22)18(21)16(11)17/h5-6,9-10,18H,7-8H2,1-4H3

InChI Key

NZCXSMMAVUXISH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1C(=O)C4=C3C=C(C=C4)OC)OC)OC

Origin of Product

United States

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